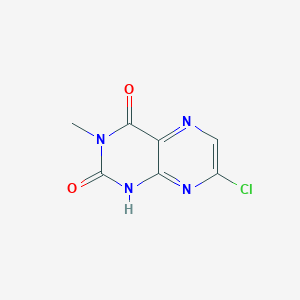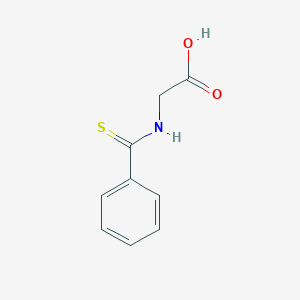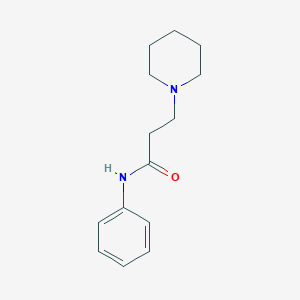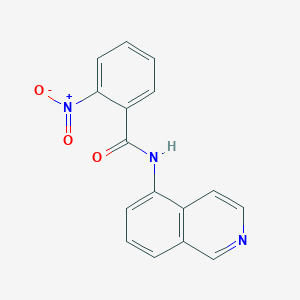![molecular formula C18H14Cl2N6 B246492 N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)
N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is known to exhibit a range of biochemical and physiological effects, making it an attractive target for further investigation. In
作用機序
The mechanism of action of N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine involves the inhibition of kinases. This compound binds to the ATP-binding site of kinases, preventing the transfer of phosphate groups to their substrates. This, in turn, leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine has been shown to exhibit a range of biochemical and physiological effects. In addition to its kinase inhibitory activity, this compound has been shown to have anti-inflammatory and anti-angiogenic properties. It has also been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.
実験室実験の利点と制限
One of the main advantages of using N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine in lab experiments is its specificity towards kinases. This compound has been shown to selectively inhibit certain kinases, making it a useful tool for studying specific signaling pathways. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and exposure time for this compound to minimize its toxic effects.
将来の方向性
There are several future directions for the study of N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine. One potential direction is the development of new cancer therapies based on this compound. Another direction is the study of the compound's anti-inflammatory and anti-angiogenic properties for the treatment of various diseases such as arthritis and cardiovascular disease. Additionally, further studies are needed to determine the optimal dosage and exposure time for this compound to minimize its toxic effects and maximize its therapeutic potential.
合成法
The synthesis of N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine involves a series of chemical reactions. The starting material for the synthesis is 3,4-dichlorobenzylamine, which is reacted with 5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine in the presence of a suitable catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine has been extensively studied for its potential applications in biomedical research. One of the most promising applications of this compound is its use as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of kinases can lead to the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
特性
分子式 |
C18H14Cl2N6 |
|---|---|
分子量 |
385.2 g/mol |
IUPAC名 |
N-[(3,4-dichlorophenyl)methyl]-5-methyl-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C18H14Cl2N6/c1-11-8-16(22-10-12-2-3-14(19)15(20)9-12)26-18(23-11)24-17(25-26)13-4-6-21-7-5-13/h2-9,22H,10H2,1H3 |
InChIキー |
BVABFQDHHCCBBU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NC(=NN2C(=C1)NCC3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
正規SMILES |
CC1=NC2=NC(=NN2C(=C1)NCC3=CC(=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-3H-isoindol-1-one](/img/structure/B246419.png)





![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![N-[2-amino-6-(2-thienyl)-4-pyrimidinyl]-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B246470.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
![3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)